N-[5-(3-fluorophenyl)-1,2-oxazol-3-yl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide
Description
N-[5-(3-fluorophenyl)-1,2-oxazol-3-yl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide is a complex organic compound with a unique structure that combines a fluorophenyl group, an oxazole ring, and an octahydroisoindole moiety
Properties
IUPAC Name |
N-[5-(3-fluorophenyl)-1,2-oxazol-3-yl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-15-7-3-6-12(8-15)16-9-17(21-24-16)20-18(23)22-10-13-4-1-2-5-14(13)11-22/h3,6-9,13-14H,1-2,4-5,10-11H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZFWVDUWOVHDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC2C1)C(=O)NC3=NOC(=C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-fluorophenyl)-1,2-oxazol-3-yl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring and the octahydroisoindole core. The fluorophenyl group is introduced through a substitution reaction. Common reagents used in these reactions include fluorobenzene, oxalyl chloride, and various amines. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-fluorophenyl)-1,2-oxazol-3-yl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium hydride, and potassium tert-butoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[5-(3-fluorophenyl)-1,2-oxazol-3-yl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(3-fluorophenyl)-1,2-oxazol-3-yl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives and oxazole-containing molecules. Examples include:
- N-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide
- N-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide
Uniqueness
What sets N-[5-(3-fluorophenyl)-1,2-oxazol-3-yl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide apart is its specific substitution pattern and the combination of functional groups, which confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
